molecular formula C14H19NO3 B023974 (R)-N-Benzyloxycarbonyl-2-piperidinemethanol CAS No. 154499-13-5

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Cat. No. B023974
M. Wt: 249.3 g/mol
InChI Key: UDGDHNGWPNSYCD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol, also known as (R)-Boc-Pip-OH, is an important chiral intermediate used in the synthesis of various compounds. It is a key component in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anticancer drugs. (R)-Boc-Pip-OH is also used in many other areas of research, such as biochemistry, organic chemistry, and medicinal chemistry.

Scientific Research Applications

Antineoplastic Agents Discovery

A novel series of compounds, including those structurally related to (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, have demonstrated significant potential as antineoplastic (anti-cancer) drug candidates. These compounds have shown excellent cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. Key features include greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions. Additionally, these compounds exhibit promising antimalarial and antimycobacterial properties, with favorable tolerance in animal studies (Hossain, Enci, Dimmock, & Das, 2020).

Advancements in Medicinal Chemistry

Research on benzosuberone derivatives, which are structurally related to (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, highlights their significant impact across various domains of medicinal chemistry. These derivatives serve as lead compounds for novel medication development due to their wide range of biological activities, such as anticancer, antibacterial, antifungal, and anti-inflammatory effects. The review also covers synthetic approaches to these compounds, their pharmacological attributes, and the potential for creating new pharmacophores using structure-based drug design techniques (Bukhari, 2022).

Raman Spectroscopy in Biomedical Research

Raman spectroscopy, a technique often utilized in the characterization of complex molecules such as (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, is increasingly applied in biomedical and nanobiotechnological studies. This includes research on antioxidants and molecular markers for various diseases, understanding microalgal physiology, and the synthesis and accumulation of biomolecules in algal cells. The technique is pivotal in exploring lipids and carotenoids at the cellular level, providing insights into biological processes critical for medicine and biotechnology (Allakhverdiev et al., 2022).

properties

IUPAC Name

benzyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGDHNGWPNSYCD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456273
Record name (R)-N-Benzyloxycarbonyl-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol

CAS RN

154499-13-5
Record name (R)-N-Benzyloxycarbonyl-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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